4-Fluoro-1,2-benzoxazol-3-amine
Overview
Description
4-Fluoro-1,2-benzoxazol-3-amine is a chemical compound with the molecular formula C7H5FN2O . It has a molecular weight of 152.13 . This compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5FN2O/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10) . This indicates the presence of a fluorine atom (F), a nitrogen atom (N), and an oxygen atom (O) in the molecule .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, benzoxazole derivatives in general have been used as starting materials for different mechanistic approaches in drug discovery .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 152.13 .Scientific Research Applications
Corrosion Inhibition
A study by Chaitra et al. (2015) explored the use of triazole Schiff bases, including derivatives of 4-Fluoro-1,2-benzoxazol-3-amine, as corrosion inhibitors on mild steel. They found that these compounds effectively prevent corrosion, with the efficiency increasing alongside inhibitor concentration.
Fluorescent Probe Development
Tanaka et al. (2001) discovered that benzoxazole derivatives, related to this compound, can be used as fluorescent probes for detecting magnesium and zinc cations. Their research indicated that these compounds are sensitive to pH changes and can enhance fluorescence under specific conditions (Tanaka et al., 2001).
Synthesis of Structurally Diverse Compounds
Liao et al. (2013) developed a method for synthesizing benzimidazole integrated benzoxazole and benzothiazoles, starting from 4-fluoro-3-nitrobenzoic acid, a related compound. This synthesis has applications in the creation of diverse molecular structures for potential pharmaceuticals or chemical tools (Liao et al., 2013).
Catalysis and Chemical Synthesis
G. Lahm and T. Opatz (2014) identified the benzoxazole moiety as a removable directing group in the alkylation of C(sp3)-H bonds. Their research can inform the synthesis of complex organic molecules, demonstrating the versatility of benzoxazole derivatives (Lahm & Opatz, 2014).
Electrophilic Fluorination
A study by Ulmer et al. (2016) on the metal-free synthesis of Fluoro-Benzoxazepines demonstrated the use of fluorinated benzoxazoles in the development of novel organic compounds. This research highlights the utility of fluorine in modifying organic molecules for various applications (Ulmer et al., 2016).
Electrochemical Applications
Gao et al. (2014) developed an electrochemically promoted coupling of benzoxazoles and amines. This method is significant in the context of green chemistry, offering a reduction in waste and simplifying isolation processes (Gao et al., 2014).
Fluorogenic Labelling in Chromatography
S. Uzu et al. (1991) utilized a benzoxadiazole derivative as a chemilumigenic reagent for high-performance liquid chromatography. This indicates the potential of similar benzoxazole compounds in analytical chemistry for sensitive detection (Uzu et al., 1991).
Antitumor Properties
Bradshaw et al. (2002) explored the use of benzothiazole derivatives, structurally related to benzoxazoles, in antitumor applications. This research underscores the potential medical applications of such compounds (Bradshaw et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
4-fluoro-1,2-benzoxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCPEUWXNKDHQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586243 | |
Record name | 4-Fluoro-1,2-benzoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904815-05-0 | |
Record name | 4-Fluoro-1,2-benzoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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